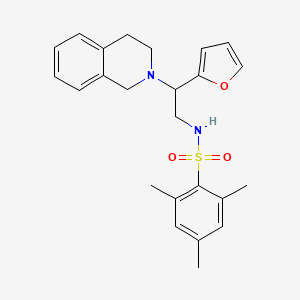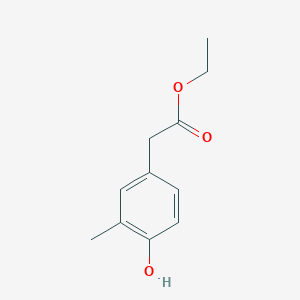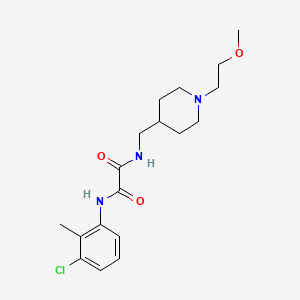
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H28N2O3S and its molecular weight is 424.56. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
One study delves into the Synthesis and X-ray Characterization of tetrahydro-diepoxybenzo[de]isoquinoline derivatives, showcasing the importance of F⋯O interactions. This research exemplifies the complex synthetic routes employed to create isoquinoline derivatives, highlighting the intricate intermolecular interactions that can arise in such molecules (Grudova et al., 2020).
Biochemical Applications
Another area of application is in Biochemical Research , where isoquinolinesulfonamides are investigated for their selective inhibitory actions against various protein kinases. For instance, H-89, an isoquinolinesulfonamide, demonstrates potent and selective inhibition against cyclic AMP-dependent protein kinase, offering insights into the modulation of protein kinase activity (Chijiwa et al., 1990).
Potential Therapeutic Applications
The Structural Basis for Interaction between carbonic anhydrase and isoquinolinesulfonamides reveals how these compounds can inhibit human carbonic anhydrases, suggesting potential therapeutic applications in targeting cancer-associated enzymes and neuronal disorders (Mader et al., 2011).
Pharmacological Potential
Research on Isoquinolinesulfonamides as Inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C explores their pharmacological potential. Such compounds are scrutinized for their ability to act upon key enzymes involved in cellular signaling pathways, indicating potential for the development of novel therapeutic agents (Hidaka et al., 1984).
Antimicrobial Studies
Furthermore, studies on the Synthesis, Characterization, and Antimicrobial Activity of sulfonamide derivatives, including their metal complexes, demonstrate significant antimicrobial properties. These findings suggest potential applications in designing new antimicrobial agents (Vanparia et al., 2010).
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c1-17-13-18(2)24(19(3)14-17)30(27,28)25-15-22(23-9-6-12-29-23)26-11-10-20-7-4-5-8-21(20)16-26/h4-9,12-14,22,25H,10-11,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGGGYQYPAXKBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Cyano-N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2725269.png)

![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2725273.png)
![5-(5-Bromopyrimidin-2-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2725275.png)


![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2725282.png)

![1-(5-chloro-2-methylphenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2725284.png)
![4-(7-Azabicyclo[2.2.1]heptan-7-yl)-7-fluoroquinazoline](/img/structure/B2725286.png)


